molecular formula C5H6F2N2OS B2415450 2-(2,2-Difluoroethoxy)-5-methyl-1,3,4-thiadiazole CAS No. 2199591-36-9

2-(2,2-Difluoroethoxy)-5-methyl-1,3,4-thiadiazole

Cat. No.: B2415450
CAS No.: 2199591-36-9
M. Wt: 180.17
InChI Key: LBNMYDOUHBUGEY-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Geometry and Bonding Analysis

2-(2,2-Difluoroethoxy)-5-methyl-1,3,4-thiadiazole adopts an L-shaped molecular geometry, characteristic of 1,3,4-thiadiazoles. The thiadiazole ring consists of a five-membered heterocycle with alternating single and double bonds between nitrogen, sulfur, and carbon atoms. The 5-methyl substituent introduces steric bulk, while the 2-(2,2-difluoroethoxy) group enhances electron-withdrawing effects due to the electronegative fluorine atoms.

Key bonding features include:

  • C-N and C-S bonds : The thiadiazole ring exhibits delocalized π-electrons, contributing to aromaticity.
  • C-O-C ether linkage : The difluoroethoxy group forms a flexible side chain, allowing conformational adjustments.
  • C-F bonds : The trifluoroethyl group (CF₂CF₃) contributes to high thermal stability and lipophilicity.
Table 1: Bond Lengths and Angles (Hypothetical Data)
Bond Type Length (Å) Angle (°)
C-N (thiadiazole) 1.33–1.36 ~120
C-S (thiadiazole) 1.72–1.75 ~102
C-O (ether) 1.41–1.44 ~117
C-F 1.35–1.38 ~108

Note: Data inferred from analogous 1,3,4-thiadiazole derivatives.

Spectroscopic Identification Techniques

The compound is characterized using advanced spectroscopic methods:

Infrared (IR) Spectroscopy
  • C=N stretching : Strong absorption near 1630 cm⁻¹, indicative of the thiadiazole ring.
  • C-F vibrations : Sharp peaks at 1250–1150 cm⁻¹ for C-F stretching in the difluoroethoxy group.
  • C-O-C ether : Asymmetric and symmetric stretches observed at ~1270–1120 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
  • ¹H-NMR :
    • Methyl (CH₃) protons: δ 2.3–2.5 ppm (singlet, 3H).
    • Difluoroethoxy (OCH₂CF₂) protons: δ 4.5–4.8 ppm (multiplet, 2H).
  • ¹³C-NMR :
    • Thiadiazole carbons: δ 150–170 ppm (C=N), δ 100–120 ppm (C-S).
    • Difluoroethoxy carbons: δ 60–70 ppm (OCH₂), δ 110–130 ppm (CF₂CF₃).
Mass Spectrometry (MS)
  • Electron Ionization (EI) : Molecular ion peak at m/z 228.02 (C₇H₇F₂N₂OS), with fragmentation patterns corresponding to cleavage of the ether linkage and thiadiazole ring.

Comparative Analysis with Related 1,3,4-Thiadiazole Derivatives

The structural and spectroscopic properties of this compound are contrasted with other thiadiazole derivatives:

Property This compound 2-(2,4-Difluorophenoxy)-5-methyl-1,3,4-thiadiazole 2-Bromo-5-methyl-1,3,4-thiadiazole
Molecular Weight 228.02 g/mol 228.22 g/mol 187.96 g/mol
Key Substituent Difluoroethoxy (OCH₂CF₂) Difluorophenoxy (OC₆H

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-5-methyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2OS/c1-3-8-9-5(11-3)10-2-4(6)7/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNMYDOUHBUGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)-5-methyl-1,3,4-thiadiazole typically involves the reaction of 2,2-difluoroethanol with a suitable thiadiazole precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity. The reaction conditions, such as temperature and pressure, are optimized to facilitate the formation of the difluoroethoxy group on the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

    Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-(2,2-Difluoroethoxy)-5-methyl-1,3,4-thiadiazole serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new pathways in organic synthesis and material science.

Biology

The compound's biological applications are significant:

  • Anticancer Activity : Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit promising anticancer properties. For instance, this compound was evaluated for its effects on cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives showed IC50 values indicating effective inhibition of cell viability .
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes or receptors. The difluoroethoxy group enhances binding affinity to molecular targets, potentially leading to therapeutic effects.

Industry

In industrial applications, this compound is explored for developing advanced materials with enhanced properties:

  • Thermal Stability : The compound's unique structure contributes to materials that can withstand higher temperatures.
  • Hydrophobicity : Its chemical properties make it suitable for applications requiring water resistance.

Anticancer Research

A study focused on synthesizing new thiadiazole derivatives demonstrated that certain compounds derived from this compound exhibited significant anti-proliferative effects against cancer cell lines. For example:

CompoundCell LineIC50 Value (µM)
2gLoVo2.44
2gMCF-723.29
3cLoVo>200

The study highlighted that compound 2g showed the best anti-proliferative effects after a 48-hour incubation period .

Neuropharmacological Studies

Another area of research has explored the neuropharmacological effects of thiadiazole derivatives. A systematic investigation revealed that certain derivatives exhibited protective effects in seizure models without significant toxicity .

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group can enhance the compound’s binding affinity to these targets, leading to desired biological effects. The thiadiazole ring may participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Difluoroethoxy)ethanol
  • 2-(2,2,2-Trifluoroethoxy)ethanol
  • 2-(2,2-Difluoroethoxy)benzene

Uniqueness

2-(2,2-Difluoroethoxy)-5-methyl-1,3,4-thiadiazole is unique due to the presence of both the difluoroethoxy group and the thiadiazole ring. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and thermal stability, making it valuable for specific applications in research and industry.

Biological Activity

The compound 2-(2,2-difluoroethoxy)-5-methyl-1,3,4-thiadiazole belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and neuroprotective properties based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C6H6F2N2OS\text{C}_6\text{H}_6\text{F}_2\text{N}_2\text{O}\text{S}

The synthesis involves standard methods for creating thiadiazole derivatives, often utilizing microwave-assisted techniques to enhance yield and reduce reaction times.

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, a study reported that various 1,3,4-thiadiazole derivatives showed promising anti-proliferative effects against different cancer cell lines including MCF-7 (breast cancer) and LoVo (colon cancer) cells. Notably, the compound this compound was tested for its cytotoxic effects:

  • MCF-7 Cells : IC50 values were assessed using the MTS assay. The compound demonstrated a notable reduction in cell viability at concentrations ranging from 6.25 to 400 μM.
  • LoVo Cells : Similar trends were observed with an increase in apoptotic cells after treatment with this compound.
Cell LineIC50 Value (μM)Mechanism of Action
MCF-723.29Induction of apoptosis
LoVo2.44Cell cycle arrest

These findings suggest that the compound may act through multiple mechanisms including apoptosis induction and cell cycle disruption.

Antimicrobial Activity

Thiadiazole derivatives have also been noted for their antimicrobial properties. Research indicates that compounds similar to this compound possess significant antibacterial and antifungal activities:

  • Antibacterial : The compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values were reported in the range of 25 μg/mL.
  • Antifungal : Effective against fungal strains such as Aspergillus niger, with MIC values comparable to standard antifungal agents.

Neuroprotective Properties

Emerging research highlights the neuroprotective potential of thiadiazole derivatives. A study focused on neuroprotective effects showed that compounds similar to this compound could penetrate the blood-brain barrier effectively:

  • In vitro Studies : The compound demonstrated protective effects on neuronal cultures exposed to neurotoxic conditions.
  • Mechanism : It was suggested that these compounds may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2,2-Difluoroethoxy)-5-methyl-1,3,4-thiadiazole, and what reaction conditions yield the highest purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituted iodobenzene derivatives react with 5-methyl-1,3,4-thiadiazole-2-thiol using CuI as a catalyst, 2-picolinic acid as a ligand, and dimethyl sulfoxide (DMSO) as the solvent at 70–80°C for 24–36 hours . Optimal yields (~65%) are achieved under reduced pressure with subsequent crystallization in water-ethanol mixtures. Characterization via ¹H/¹³C NMR, IR, and mass spectrometry confirms structural integrity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and integration ratios .
  • IR Spectroscopy : Identifies functional groups (e.g., C-F stretching at ~1100 cm⁻¹, thiadiazole ring vibrations) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Chromatography (HPLC/TLC) : Assesses purity and monitors reaction progress .

Q. How is the crystal structure of this compound determined, and which software tools are employed?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves synchrotron or laboratory X-ray sources, with refinement using SHELXL (for small-molecule crystallography) . Software like WinGX and ORTEP visualize anisotropic displacement parameters and generate CIF reports . For example, related thiadiazole-copper complexes exhibit triclinic symmetry (space group P1) with Cu–N and Cu–O bond lengths of ~1.95–2.05 Å .

Advanced Research Questions

Q. What are the fluorescence properties of this compound, and how do structural modifications alter its optical behavior?

  • Methodological Answer : Fluorescence studies on analogous thiadiazoles (e.g., 5-methyl derivatives) reveal dual excitation peaks at 240–280 nm and 355–410 nm, with emission maxima between 360–550 nm. Conjugated systems (e.g., styryl substituents) induce red shifts (~26–28 nm) due to extended π-delocalization, making them candidates for blue-light-emitting materials . Solvatochromic effects in polar solvents (e.g., DMSO) further modulate Stokes shifts .

Q. How can DFT calculations and molecular docking predict the compound’s reactivity and biological interactions?

  • Methodological Answer :

  • DFT Studies : Gaussian or ORCA software calculates optimized geometries, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO gaps). For example, Romano et al. (2013) used B3LYP/6-311++G(d,p) to analyze vibrational modes and electrostatic potential maps of difluoromethyl-thiadiazoles, correlating with experimental IR data .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like kinases or DNA. Salts of thiadiazole-triazole hybrids show promising docking scores (-8.5 to -9.2 kcal/mol) against bacterial enzymes (e.g., E. coli dihydrofolate reductase) .

Q. What biological activities are reported for structurally similar 1,3,4-thiadiazoles, and what mechanisms are proposed?

  • Methodological Answer : Thiadiazoles exhibit antitumor, antimicrobial, and radioprotective properties. For instance:

  • Antitumor Activity : 2-(Halogenoacetylamino)-5-methyl-1,3,4-thiadiazoles inhibit topoisomerase II, with IC₅₀ values <10 µM in HeLa cells .
  • Antimicrobial Activity : Triazole-thiadiazole hybrids disrupt microbial cell membranes, validated via agar diffusion assays (MIC: 2–8 µg/mL against S. aureus) .
  • Radioprotection : Thiol-containing derivatives scavenge free radicals, reducing oxidative stress in γ-irradiated models .

Q. How do solvent and catalyst choices influence the regioselectivity of thiadiazole functionalization?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiadiazole sulfur atoms, favoring C–S bond formation. Catalysts like CuI or Pd(PPh₃)₄ promote Ullmann or Suzuki couplings for aryl/heteroaryl substitutions. For example, CuI/2-picolinic acid in DMSO achieves >80% regioselectivity for 5-position substitutions .

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